3-Steraoyl-2-palmitoyl-SN-glycerol
Description
3-Stearoyl-2-palmitoyl-sn-glycerol is a triacylglycerol (TAG) with a stereospecific glycerol backbone. Its structure features:
- Stearoyl (C18:0) at the sn-3 position.
- Palmitoyl (C16:0) at the sn-2 position.
- A free hydroxyl group at the sn-1 position.
This compound is notable for its asymmetric fatty acid distribution, which influences its physical properties (e.g., melting behavior, crystallinity) and biochemical interactions. Unlike phospholipids, it lacks a polar headgroup, making it non-amphiphilic and more hydrophobic .
Properties
Molecular Formula |
C37H72O5 |
|---|---|
Molecular Weight |
597.0 g/mol |
IUPAC Name |
[(2R)-2-hexadecanoyloxy-3-hydroxypropyl] octadecanoate |
InChI |
InChI=1S/C37H72O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h35,38H,3-34H2,1-2H3/t35-/m1/s1 |
InChI Key |
VYQDALBEQRZDPL-PGUFJCEWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Steraoyl-2-palmitoyl-SN-glycerol typically involves the esterification of glycerol with stearic acid and palmitic acid. The process can be carried out using chemical catalysts such as sulfuric acid or enzymatic catalysts like lipases. The reaction conditions often include elevated temperatures and controlled pH levels to ensure efficient esterification.
Industrial Production Methods
In industrial settings, the production of 3-Steraoyl-2-palmitoyl-SN-glycerol is achieved through large-scale esterification processes. These processes utilize high-pressure reactors and continuous flow systems to maximize yield and efficiency. The use of immobilized enzymes as catalysts is also common in industrial production to enhance reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
3-Steraoyl-2-palmitoyl-SN-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of peroxides and other oxidative products.
Reduction: The compound can be reduced to form simpler glycerides and fatty acids.
Substitution: This involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction is typically carried out under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Substitution: Reagents like acyl chlorides and anhydrides are used in the presence of catalysts such as pyridine or triethylamine.
Major Products Formed
Oxidation: Produces peroxides, aldehydes, and ketones.
Reduction: Yields simpler glycerides and free fatty acids.
Substitution: Results in modified glycerides with different fatty acid chains.
Scientific Research Applications
3-Steraoyl-2-palmitoyl-SN-glycerol has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and reduction mechanisms.
Biology: Plays a role in membrane structure and function studies, as well as in the investigation of lipid metabolism.
Medicine: Explored for its potential in drug delivery systems due to its biocompatibility and ability to form liposomes.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable lubricants.
Mechanism of Action
The mechanism by which 3-Steraoyl-2-palmitoyl-SN-glycerol exerts its effects involves its interaction with lipid membranes and enzymes. It integrates into lipid bilayers, affecting membrane fluidity and permeability. The compound also serves as a substrate for lipases, which hydrolyze it into free fatty acids and glycerol, influencing various metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
1,3-Dipalmitoyl-2-oleoyl-sn-glycerol (sn-POP)
- Structure : Palmitoyl (sn-1 and sn-3), oleoyl (sn-2).
- Properties : Exhibits a melting point of ~18–22°C due to the unsaturated oleoyl group at sn-2. Forms metastable α and β' crystalline phases .
- Applications : Used as a standard in lipidomics for studying TAG metabolism .
1,3-Dioleoyl-2-palmitoyl-sn-glycerol (sn-OPO)
- Structure : Oleoyl (sn-1 and sn-3), palmitoyl (sn-2).
- Properties : Lower melting point (~5–10°C) compared to sn-POP due to higher unsaturation. Forms molecular compounds with sn-POP in binary mixtures, stabilizing metastable phases .
1,3-Dipalmitoyl-2-stearoyl-sn-glycerol
Diastereomers and Racemic Mixtures
rac-PPO (1,2-dipalmitoyl-3-oleoyl-rac-glycerol)
Glycosylated Analogs
3-O-α-D-Galactopyranosyl-1,2-di-O-palmitoyl-sn-glycerol
- Structure : Galactose moiety at sn-3, palmitoyl at sn-1 and sn-2.
- Properties : Hydrophilic due to the galactose group. Molecular weight: 748.6 g/mol (vs. 586.9 g/mol for 3-stearoyl-2-palmitoyl-sn-glycerol). Used in glycobiology studies .
3-O-(6'-O-Palmitoyl)-β-D-glucopyranosyl sitosterol
Comparative Data Table
Key Research Findings
Positional Isomerism and Phase Behavior :
- 3-Stearoyl-2-palmitoyl-sn-glycerol forms distinct crystalline phases compared to sn-POP or sn-OPO due to its saturated acyl chain arrangement. Molecular compounds in mixed systems (e.g., POP/PPO) exhibit unique thermal stability and lamellar spacing (~4.1 nm) .
Biological Implications :
- Glycosylated analogs show enhanced solubility in aqueous systems, making them suitable for drug delivery .
- Phospholipid derivatives like 1-palmitoyl-2-stearoyl-sn-glycero-3-phosphocholine are linked to metabolic signaling pathways .
Analytical Challenges :
- Differentiation of positional isomers (e.g., sn-POP vs. sn-OPO) requires advanced techniques like X-ray diffraction or chiral chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
